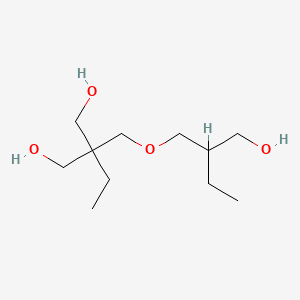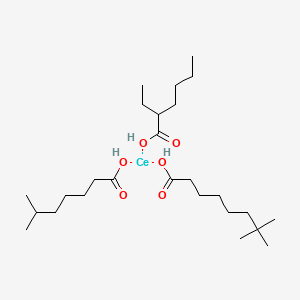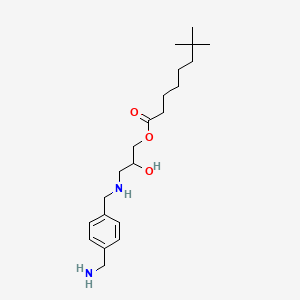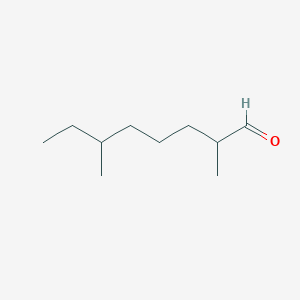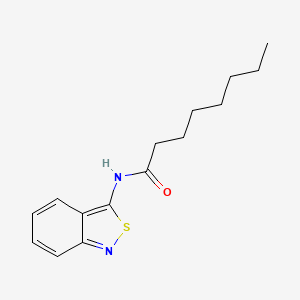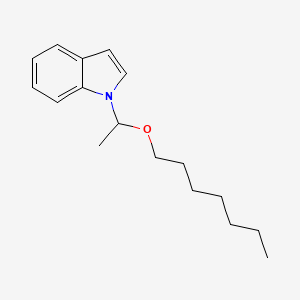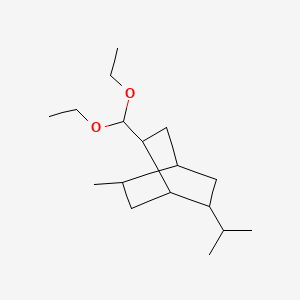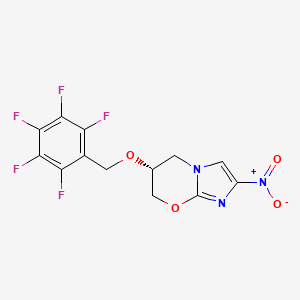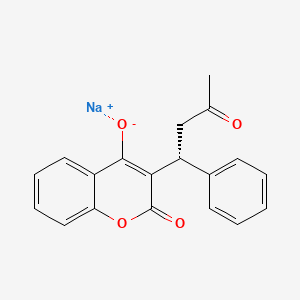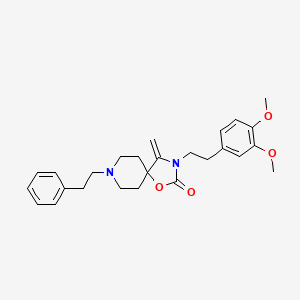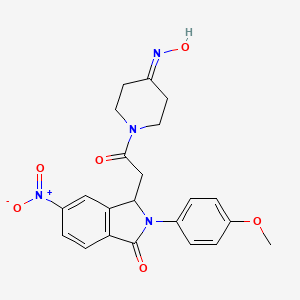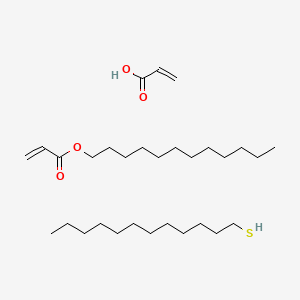
2-Propenoic acid, telomer with 1-dodecanethiol and dodecyl 2-propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, telomer with 1-dodecanethiol and dodecyl 2-propenoate is a complex chemical compound that is used in various industrial and scientific applications. This compound is a telomer, which means it is formed by the polymerization of monomers with a telogen, in this case, 1-dodecanethiol. The resulting product has unique properties that make it valuable in different fields.
Métodos De Preparación
The synthesis of 2-Propenoic acid, telomer with 1-dodecanethiol and dodecyl 2-propenoate involves the polymerization of 2-Propenoic acid with 1-dodecanethiol and dodecyl 2-propenoate. The reaction typically requires specific conditions, such as the presence of a radical initiator and controlled temperature and pressure. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to more reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Aplicaciones Científicas De Investigación
2-Propenoic acid, telomer with 1-dodecanethiol and dodecyl 2-propenoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in drug delivery systems, it may interact with cellular membranes to facilitate the transport of therapeutic agents. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar compounds to 2-Propenoic acid, telomer with 1-dodecanethiol and dodecyl 2-propenoate include:
2-Propenoic acid, telomer with 1-dodecanethiol and 2-ethylhexyl 2-propenoate: This compound has similar properties but different alkyl groups, which can affect its reactivity and applications.
2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile: Another related compound with different functional groups, leading to distinct chemical behaviors and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Propiedades
Número CAS |
201947-87-7 |
|---|---|
Fórmula molecular |
C30H58O4S |
Peso molecular |
514.8 g/mol |
Nombre IUPAC |
dodecane-1-thiol;dodecyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C15H28O2.C12H26S.C3H4O2/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2;1-2-3-4-5-6-7-8-9-10-11-12-13;1-2-3(4)5/h4H,2-3,5-14H2,1H3;13H,2-12H2,1H3;2H,1H2,(H,4,5) |
Clave InChI |
QRHMUDLUXAOJSL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C=C.CCCCCCCCCCCCS.C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(carbamoyl)-4-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12689206.png)
![1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide](/img/structure/B12689243.png)
